4-Chloro-2-(chloromethyl)-6-iodopyridine
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Overview
Description
4-Chloro-2-(chloromethyl)-6-iodopyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-6-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 4-chloro-6-iodopyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-6-iodopyridine has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, for studying their functions and interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-iodopyridine depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of electron-withdrawing halogen atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and coupling reactions. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-(chloromethyl)-6-iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns compared to similar compounds, allowing for a broader range of chemical transformations. Additionally, the iodine atom can participate in specific reactions, such as iodination or oxidative addition, which are not possible with compounds lacking iodine.
Properties
Molecular Formula |
C6H4Cl2IN |
---|---|
Molecular Weight |
287.91 g/mol |
IUPAC Name |
4-chloro-2-(chloromethyl)-6-iodopyridine |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |
InChI Key |
NYOBXQROYCMOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)I)Cl |
Origin of Product |
United States |
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